molecular formula C14H23N3 B11874627 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1007869-57-9

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B11874627
CAS No.: 1007869-57-9
M. Wt: 233.35 g/mol
InChI Key: DPRPPCJNYVHYBF-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an aminomethyl group and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reactions:

    Dimethylation: The dimethylamino group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Formaldehyde and a suitable amine under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups at the aminomethyl position.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Aminomethyl)phenyl)piperidine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-4-aminomethylbenzene: Lacks the piperidine ring, affecting its biological activity and applications.

Uniqueness

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine is unique due to the combination of the piperidine ring, aminomethyl group, and dimethylamino group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

CAS No.

1007869-57-9

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H23N3/c1-16(2)13-7-9-17(10-8-13)14-5-3-12(11-15)4-6-14/h3-6,13H,7-11,15H2,1-2H3

InChI Key

DPRPPCJNYVHYBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

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